cis,cis-Dimethyl muconate

Description

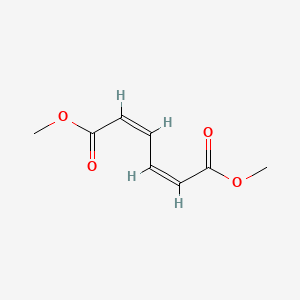

Structure

3D Structure

Properties

CAS No. |

692-91-1 |

|---|---|

Molecular Formula |

C8H10O4 |

Molecular Weight |

170.16 g/mol |

IUPAC Name |

dimethyl (2Z,4Z)-hexa-2,4-dienedioate |

InChI |

InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3-,6-4- |

InChI Key |

PXYBXMZVYNWQAM-GLIMQPGKSA-N |

Isomeric SMILES |

COC(=O)/C=C\C=C/C(=O)OC |

Canonical SMILES |

COC(=O)C=CC=CC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to cis,cis-Dimethyl Muconate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis,cis-Dimethyl muconate, with the IUPAC name dimethyl (2Z,4Z)-hexa-2,4-dienedioate, is a diester derivative of cis,cis-muconic acid. It belongs to the class of muconates, which are dicarboxylic acids and their esters. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, intended to be a valuable resource for professionals in research and development. While extensive data exists for the more stable trans,trans isomer due to its role as a biomarker for benzene exposure and its applications in polymer synthesis, specific experimental data for the pure cis,cis isomer is less commonly reported. This guide compiles the available information and highlights areas where data is limited.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a six-carbon chain with two conjugated double bonds, both in the cis (or Z) configuration. A methyl ester group is attached to each end of the carbon chain.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | dimethyl (2Z,4Z)-hexa-2,4-dienedioate[1] |

| CAS Number | 692-91-1[1] |

| Molecular Formula | C₈H₁₀O₄[1] |

| SMILES | COC(=O)/C=C\C=C/C(=O)OC[1] |

| InChI | InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3-,6-4-[1] |

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of pure this compound are not extensively documented in readily available literature. The data presented below is a combination of computed values and qualitative descriptions. For comparison, properties of the parent compound, cis,cis-muconic acid, and other isomers are mentioned where relevant.

Table 2: Physicochemical Properties of this compound

| Property | Value/Description |

| Molecular Weight | 170.16 g/mol [1] |

| Appearance | Described generally for dimethyl muconate isomers as a colorless liquid or solid.[2] |

| Melting Point | Specific experimental value for the pure cis,cis isomer is not readily available. For comparison, cis,cis-muconic acid has a melting point of 194-195 °C.[3] |

| Boiling Point | Not readily available. |

| Solubility | Generally soluble in organic solvents such as methanol and ethanol.[2] Quantitative data is not readily available. For context, cis,cis-muconic acid is soluble in DMSO (28 mg/mL).[4] |

| XLogP3 | 0.9 (Computed)[1] |

| Hydrogen Bond Donor Count | 0 (Computed) |

| Hydrogen Bond Acceptor Count | 4 (Computed) |

| Rotatable Bond Count | 5 (Computed) |

Spectral Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation and confirmation of this compound. While specific spectra are not widely published, the expected spectral features can be inferred.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the methyl protons of the ester groups and the vinylic protons of the diene system. The coupling constants between the vinylic protons would be indicative of the cis configuration of the double bonds.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups, the carbons of the double bonds, and the methyl carbons. PubChem indicates the availability of a ¹³C NMR spectrum.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit strong absorption bands corresponding to the C=O stretching of the ester functional groups (typically around 1720-1740 cm⁻¹) and C=C stretching of the conjugated diene. PubChem indicates the availability of a vapor phase IR spectrum.[1]

Experimental Protocols

Synthesis of a Mixture of Dimethyl Muconate Isomers

A common method for the synthesis of dimethyl muconate involves the esterification of cis,cis-muconic acid. This process typically yields a mixture of isomers.

Protocol:

-

Suspend cis,cis-muconic acid (5.0 g, 35.2 mmol) in methanol (150 mL).[5]

-

Add a catalytic amount of concentrated sulfuric acid (0.3 mL).[5]

-

Reflux the mixture for 18 hours.[5]

-

After cooling the mixture to room temperature, concentrate it under vacuum.[5]

-

Dissolve the residue in ethyl acetate.[5]

-

Extract the organic phase with a saturated aqueous solution of sodium carbonate, followed by a brine wash.[5]

-

Dry the separated organic phase over anhydrous sodium sulfate, filter, and concentrate to yield a crude mixture of dimethyl muconates (cis,cis and cis,trans).[5]

Purification: The resulting mixture of isomers can be separated using techniques like column chromatography.[2]

Chemical Reactions and Pathways

This compound, like its parent acid, can undergo isomerization to the more stable cis,trans and trans,trans isomers, particularly in the presence of heat or catalysts.[5] This isomerization is a key step in the production of bio-based polymers, as the trans,trans isomer is a valuable monomer.

Below is a diagram illustrating the synthesis of a dimethyl muconate isomer mixture from cis,cis-muconic acid.

Caption: Synthesis workflow for dimethyl muconate isomers.

Conclusion

This compound is a key chemical intermediate whose properties and synthesis are of interest in the context of bio-based chemical production. While its basic structural features are well-defined, there is a notable lack of specific, publicly available experimental data for the pure cis,cis isomer regarding its physicochemical properties and detailed spectral characteristics. The provided information, compiled from available resources, serves as a foundational guide for researchers. Further experimental investigation is necessary to fully characterize this compound and facilitate its broader application in scientific and industrial settings.

References

Synthesis of cis,cis-Dimethyl Muconate from Muconic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cis,cis-dimethyl muconate from cis,cis-muconic acid, a bio-based platform chemical with significant potential in the polymer and pharmaceutical industries. This document details a preferred synthetic methodology that preserves the cis,cis-isomerism, presents quantitative data in a structured format, and includes detailed experimental protocols and reaction pathway diagrams.

Introduction

cis,cis-Muconic acid is a dicarboxylic acid that can be produced from renewable feedstocks through microbial fermentation. Its diester, this compound, is a valuable monomer for the synthesis of specialty polymers and a versatile building block in organic synthesis. A significant challenge in the preparation of this compound is the propensity of the cis,cis-isomer of muconic acid to isomerize to the more thermodynamically stable trans,trans-isomer under typical esterification conditions, such as heating in the presence of an acid catalyst. This guide focuses on a synthetic route that circumvents this issue by employing a methylation agent under basic conditions, thereby preserving the desired cis,cis-stereochemistry.

Synthetic Pathway and Mechanism

The direct esterification of cis,cis-muconic acid to this compound can be effectively achieved using dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base, such as sodium hydroxide (NaOH). This method avoids the acidic conditions and high temperatures that promote isomerization.

The reaction proceeds through a nucleophilic substitution mechanism. The base deprotonates the carboxylic acid groups of muconic acid to form the more nucleophilic carboxylate anions. These carboxylate ions then attack the methyl groups of dimethyl sulfate, a potent methylating agent, leading to the formation of the dimethyl ester and the sulfate anion as a byproduct.

Caption: Reaction mechanism for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from cis,cis-muconic acid using the dimethyl sulfate method. While acid-catalyzed methods often result in isomer mixtures, this protocol is designed to maximize the yield of the cis,cis-isomer.

| Parameter | Value | Reference |

| Starting Material | Purified cis,cis-muconic acid | [1] |

| Reagents | Sodium hydroxide (5.0 M aqueous solution), Dimethyl sulfate | [1] |

| Stoichiometry (Muconic Acid:NaOH:Dimethyl Sulfate) | 1 : 3.0 : 2.75 | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Yield | Not explicitly quantified in the reference, but the procedure is presented as a direct synthesis method. Acid-catalyzed methods can yield mixtures with up to 90% total diester, but with significant isomerization.[2] | [1] |

| Purity | The protocol is designed for the direct synthesis of the cis,cis-isomer, implying high isomeric purity. Further purification may be required. | [1] |

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound, adapted from the literature.[1]

Materials and Equipment

-

cis,cis-Muconic acid (purified)

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Deionized water

-

Stir plate and stir bar

-

Reaction vessel (e.g., round-bottom flask)

-

Standard laboratory glassware for extraction and purification

-

Rotary evaporator

-

NMR spectrometer for product characterization

Synthesis Procedure

Caption: Experimental workflow for the synthesis of this compound.

Detailed Steps:

-

Preparation of the Muconate Salt: In a suitable reaction vessel, suspend 10.0 g (70.4 mmol) of purified cis,cis-muconic acid in 42.2 ml of a 5.0 M aqueous solution of sodium hydroxide (211 mmol, 3.0 equivalents). Stir the mixture at room temperature.[1]

-

Addition of Dimethyl Sulfate: After 15 minutes of stirring, add 18.4 ml (194 mmol, 2.75 equivalents) of dimethyl sulfate to the suspension.[1]

-

Reaction: Stir the resulting mixture rapidly at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.

-

Work-up and Extraction (General Procedure): Upon completion of the reaction, quench any unreacted dimethyl sulfate (caution: dimethyl sulfate is toxic and should be handled with appropriate safety measures). A typical quench involves the careful addition of an aqueous ammonia solution. Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate), and filter. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product may be purified by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations for this compound |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the vinyl protons and the methyl ester protons. The coupling constants between the vinyl protons are characteristic of the cis-configuration. |

| ¹³C NMR | The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the ester groups, the vinyl carbons, and the methyl carbons of the ester groups. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (170.16 g/mol ). |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester functional groups and the C=C stretching of the alkene moieties. |

Conclusion

The synthesis of this compound from cis,cis-muconic acid can be successfully achieved while preserving the desired stereochemistry by employing dimethyl sulfate as a methylating agent under basic conditions. This method avoids the isomerization issues commonly encountered with acid-catalyzed esterifications. The provided experimental protocol offers a reliable starting point for the laboratory-scale synthesis of this valuable monomer. Proper characterization of the final product is crucial to confirm its identity and isomeric purity. This synthetic approach opens avenues for the utilization of bio-derived cis,cis-muconic acid in the development of novel polymers and fine chemicals.

References

An In-depth Technical Guide to the Physical Properties of cis,cis-Dimethyl Muconate and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of cis,cis-dimethyl muconate and its geometric isomers, cis,trans-dimethyl muconate and trans,trans-dimethyl muconate. This document is intended to serve as a valuable resource for researchers and professionals involved in chemistry, material science, and drug development by consolidating key data and experimental methodologies.

Introduction

Dimethyl muconates are diesters of muconic acid, a dicarboxylic acid with a conjugated diene system. The three geometric isomers, cis,cis, cis,trans, and trans,trans, exhibit distinct physical properties due to their different spatial arrangements. These differences are critical for their application in various fields, including polymer synthesis and as precursors for other valuable chemical entities. This guide focuses on the quantitative physical data, spectroscopic characteristics, and experimental protocols for the synthesis and characterization of these isomers.

Physical Properties

The physical properties of the dimethyl muconate isomers are summarized in the tables below for easy comparison.

General Properties

| Property | This compound | cis,trans-Dimethyl Muconate | trans,trans-Dimethyl Muconate |

| Molecular Formula | C₈H₁₀O₄ | C₈H₁₀O₄ | C₈H₁₀O₄ |

| Molecular Weight | 170.16 g/mol [1] | 170.16 g/mol | 170.16 g/mol |

| IUPAC Name | dimethyl (2Z,4Z)-hexa-2,4-dienedioate[1] | dimethyl (2Z,4E)-hexa-2,4-dienedioate | dimethyl (2E,4E)-hexa-2,4-dienedioate |

Thermal Properties

| Property | This compound | cis,trans-Dimethyl Muconate | trans,trans-Dimethyl Muconate |

| Melting Point | 73.5 °C | 75 °C | 157-158 °C |

| Boiling Point | Data not available | Data not available | 250.8 °C at 760 mmHg[2] |

Solubility

Quantitative solubility data for the dimethyl muconate isomers is limited. However, qualitative descriptions and some specific values are available. trans,trans-Dimethyl muconate is known to have low solubility in methanol, which facilitates its purification by precipitation[3]. The cis,trans isomer is noted to have higher solubility in organic solvents compared to the cis,cis and trans,trans isomers.

| Solvent | This compound | cis,trans-Dimethyl Muconate | trans,trans-Dimethyl Muconate |

| Methanol | Soluble | Soluble | ~1.5 g/L[3] |

| Ethanol | Soluble | Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble | Soluble |

| Ethyl Acetate | Soluble | Soluble | Data not available |

| Tetrahydrofuran (THF) | Soluble | Soluble | Data not available |

| Toluene | Sparingly soluble | Sparingly soluble | Very slightly soluble |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of the dimethyl muconate isomers.

¹H NMR Spectroscopy

| Isomer | Solvent | Chemical Shifts (δ) in ppm |

| cis,cis | CDCl₃ | 7.89 (dd, 2H), 5.99 (dd, 2H), 3.75 (s, 6H) |

| cis,trans | CDCl₃ | 7.45-7.25 (m, 1H), 6.50-6.20 (m, 2H), 5.90-5.70 (m, 1H), 3.76 (s, 3H), 3.70 (s, 3H) |

| trans,trans | CDCl₃ | 7.32 (dd, 2H), 6.20 (dd, 2H), 3.78 (s, 6H)[4] |

¹³C NMR Spectroscopy

| Isomer | Solvent | Chemical Shifts (δ) in ppm |

| cis,cis | Data not available | Data not available |

| cis,trans | Data not available | Data not available |

| trans,trans | CD₃OD | 167.1, 141.6, 128.4, 51.6[2] |

Infrared (IR) Spectroscopy

| Isomer | Key Absorption Peaks (cm⁻¹) |

| cis,cis | Data not available |

| cis,trans | Data not available |

| trans,trans | Data not available |

Mass Spectrometry

| Isomer | m/z of Top Peak |

| cis,cis | 111[1] |

| cis,trans | Data not available |

| trans,trans | Data not available |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and isomerization of dimethyl muconate isomers.

Synthesis of a Mixture of cis,cis- and cis,trans-Dimethyl Muconate

This procedure is adapted from the esterification of cis,cis-muconic acid.

Materials:

-

cis,cis-Muconic acid (ccMA)

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Carbonate (Na₂CO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Suspend 5.0 g (35.2 mmol) of cis,cis-muconic acid in 150 mL of methanol in a round-bottom flask.[4]

-

Add a catalytic amount of concentrated sulfuric acid (0.3 mL).[4]

-

Reflux the mixture for 18 hours.[4]

-

After cooling to room temperature, concentrate the mixture under vacuum.[4]

-

Dissolve the residue in ethyl acetate.[4]

-

Extract the organic phase with a saturated aqueous solution of sodium carbonate, followed by a brine wash.[4]

-

Dry the separated organic phase over anhydrous sodium sulfate, filter, and concentrate to yield a crude mixture of cis,cis- and cis,trans-dimethyl muconates.[4]

Isomerization to trans,trans-Dimethyl Muconate

This protocol describes the iodine-catalyzed isomerization of a mixture of dimethyl muconate isomers to the trans,trans form.

Materials:

-

Crude mixture of cis,cis- and cis,trans-dimethyl muconates

-

Methanol (MeOH)

-

Iodine (I₂)

Procedure:

-

Dissolve 4.50 g of the crude dimethyl muconate mixture in 125 mL of methanol.[4]

-

Add a catalytic amount of iodine.[4]

-

Heat the mixture to reflux for 64 hours.[4]

-

Cool the reaction mixture in an ice bath to precipitate the trans,trans-dimethyl muconate.[4]

-

Filter the precipitate, wash with cold methanol, and dry under vacuum to obtain pure trans,trans-dimethyl muconate.[4]

Visualization of Isomer Interconversion

The following diagram illustrates the synthesis and isomerization pathway from cis,cis-muconic acid to the various dimethyl muconate isomers.

References

A Technical Guide to cis,cis-Dimethyl Muconate for Researchers and Drug Development Professionals

Introduction

cis,cis-Dimethyl muconate, a derivative of the bio-based platform chemical muconic acid, is a compound of growing interest in chemical synthesis and materials science. This technical guide provides an in-depth overview of its chemical identity, synthesis, and key data, tailored for researchers, scientists, and professionals in drug development. While its direct applications in pharmaceuticals are still emerging, its role as a versatile building block in organic synthesis warrants attention.

Chemical Identity and Properties

CAS Number: 692-91-1[1]

IUPAC Name: dimethyl (2Z,4Z)-hexa-2,4-dienedioate[1]

Synonyms: (Z,Z)-Muconic acid dimethyl ester, UNII-95YVN99DE3[1]

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₄ | [1] |

| Molecular Weight | 170.16 g/mol | [1] |

| InChI | InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3-,6-4- | [1] |

| InChIKey | PXYBXMZVYNWQAM-GLIMQPGKSA-N | [1] |

| Canonical SMILES | COC(=O)C=CC=CC(=O)OC | |

| Isomeric SMILES | COC(=O)/C=C\C=C/C(=O)OC | |

| XLogP3 | 0.9 | [1] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 5 | |

| Exact Mass | 170.05790880 Da | [1] |

| Monoisotopic Mass | 170.05790880 Da | [1] |

| Topological Polar Surface Area | 52.6 Ų | [1] |

| Heavy Atom Count | 12 | |

| Complexity | 191 | [1] |

Synthesis of this compound

The primary route to this compound is through the esterification of its parent diacid, cis,cis-muconic acid. cis,cis-Muconic acid itself is accessible through biotechnological routes, making its derivatives part of a sustainable chemical value chain.

Experimental Protocol: Synthesis of a Mixture of Dimethyl Muconates (cis,cis and cis,trans)

This protocol is adapted from a method for the synthesis of trans,trans-dimethyl muconate, where a mixture of cis,cis and cis,trans isomers is the initial product.

Materials:

-

cis,cis-Muconic acid (ccMA, ≥97.0%)

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Carbonate (Na₂CO₃) aqueous solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Suspend 5.0 g (35.2 mmol) of cis,cis-muconic acid in 150 mL of methanol in a round-bottom flask.[2]

-

Add a catalytic amount of concentrated sulfuric acid (0.3 mL).[2]

-

Reflux the mixture for 18 hours.[2]

-

After cooling to room temperature, concentrate the mixture under vacuum.[2]

-

Dissolve the residue in ethyl acetate.[2]

-

Wash the organic phase with a saturated aqueous solution of sodium carbonate, followed by brine.[2]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield a crude mixture of dimethyl muconates (cis,cis and cis,trans).[2]

Note: For applications requiring pure this compound, further purification by chromatography would be necessary. Isomerization to the more stable trans,trans isomer can occur, particularly under heating or acidic conditions.

Spectroscopic Data

Table 2: Spectroscopic Data for Related Compounds

| Compound | Method | Solvent | Chemical Shifts (ppm) / Key Signals | Source |

| cis,cis-Muconic acid | ¹H NMR (600 MHz) | CD₃OD | 7.84-7.86, 5.96-5.99 | [3] |

| trans,trans-Dimethyl muconate | ¹H NMR (400 MHz) | Chloroform-d | 7.32 (dd, 2H), 6.20 (dd, 2H), 3.78 (s, 6H) | [2] |

Applications in Research and Drug Development

The primary application of muconic acid and its esters, including this compound, is in the polymer industry for the synthesis of biodegradable polymers and other bio-based plastics.[2] Its unsaturated backbone provides a site for further functionalization, making it a versatile monomer.

In the context of drug development and medicinal chemistry, the direct applications of this compound are not yet well-established in publicly available literature. However, its structure, featuring a conjugated diene and two ester functionalities, makes it a potentially useful scaffold or intermediate for the synthesis of more complex molecules with biological activity. The diene moiety can participate in Diels-Alder reactions, allowing for the construction of cyclic systems.

Visualizations

Biosynthetic Pathway of cis,cis-Muconic Acid

cis,cis-Muconic acid, the precursor to this compound, can be produced from renewable feedstocks through engineered microbial pathways. The shikimate pathway is a key metabolic route for its biosynthesis in microorganisms like Escherichia coli, Pseudomonas putida, and Saccharomyces cerevisiae.

Caption: Simplified biosynthetic pathway of cis,cis-muconic acid from glucose.

Chemical Synthesis Workflow

The following diagram illustrates the key steps in the chemical synthesis of a dimethyl muconate mixture from cis,cis-muconic acid.

References

A Technical Guide to the Biological Production of cis,cis-Muconic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biological pathways for producing cis,cis-muconic acid, a valuable platform chemical for the synthesis of polymers and pharmaceuticals. This document details the metabolic engineering strategies, quantitative production data, and key experimental methodologies employed in the microbial biosynthesis of this versatile C6 dicarboxylic acid.

Introduction

cis,cis-Muconic acid (ccMA) is a conjugated dicarboxylic acid with significant industrial potential. It serves as a precursor for the synthesis of adipic acid, a key monomer for nylon-6,6 production, as well as terephthalic acid (TPA) and caprolactam.[1] The bio-based production of ccMA from renewable feedstocks presents a sustainable alternative to traditional petrochemical processes, which often rely on carcinogenic benzene.[1] Microbial fermentation using engineered microorganisms such as Escherichia coli, Corynebacterium glutamicum, Pseudomonas putida, and Saccharomyces cerevisiae has emerged as a promising route for de novo ccMA synthesis.[2] This guide explores the primary metabolic pathways, summarizes key production metrics, and provides an overview of the experimental protocols central to this field of research.

Core Biosynthetic Pathways

The microbial production of cis,cis-muconic acid is primarily achieved through the engineering of central metabolic pathways to channel carbon flux towards its synthesis. The two main strategies involve the utilization of sugars, such as glucose, and the bioconversion of aromatic compounds derived from lignin.

De Novo Synthesis from Sugars

The most common de novo biosynthetic route for cis,cis-muconic acid from simple sugars like glucose leverages the shikimate pathway, which is responsible for the synthesis of aromatic amino acids.[2] This pathway has been engineered in various microbial hosts to accumulate key intermediates that can be diverted towards ccMA production.

The core engineered pathway begins with 3-dehydroshikimate (DHS), an intermediate in the native shikimate pathway. A three-step enzymatic cascade is introduced into the host organism to convert DHS into ccMA:

-

3-Dehydroshikimate dehydratase (DHSD) , often encoded by the aroZ gene, catalyzes the dehydration of DHS to form protocatechuic acid (PCA).[3]

-

Protocatechuate decarboxylase (PCA-DC) , encoded by genes such as aroY, facilitates the decarboxylation of PCA to produce catechol.[1][3]

-

Catechol 1,2-dioxygenase (CDO) , encoded by the catA gene, cleaves the aromatic ring of catechol to yield cis,cis-muconic acid.[1][3]

To enhance the flux towards ccMA, further metabolic engineering strategies are typically employed. These include:

-

Overexpression of key enzymes in the shikimate pathway to increase the pool of DHS.

-

Deletion of genes that encode for enzymes that convert DHS to other metabolites, thereby preventing the drain of this key precursor.

-

Knockout of pathways that lead to the degradation of cis,cis-muconic acid.

Bioconversion of Lignin-Derived Aromatics

Lignin, an abundant aromatic biopolymer, can be depolymerized into a mixture of aromatic monomers, such as p-coumarate, ferulate, vanillate, and phenol.[4][5] These compounds can be funneled into native or engineered catabolic pathways in robust microbial hosts like Pseudomonas putida to produce cis,cis-muconic acid.

The general strategy involves:

-

Depolymerization of Lignin: Pre-treatment of lignocellulosic biomass to release aromatic monomers.

-

Funneling to Central Intermediates: Utilizing microbial pathways to convert the diverse mixture of aromatics into common intermediates like protocatechuic acid (PCA) and catechol.

-

Conversion to ccMA: Employing the final steps of the catechol branch of the β-ketoadipate pathway to produce ccMA. To ensure accumulation of the final product, genes responsible for its further degradation, such as catB (encoding muconate cycloisomerase), are typically deleted.[5]

Quantitative Production Data

The following tables summarize the reported titers, yields, and productivities of cis,cis-muconic acid in various engineered microbial hosts.

Table 1: Production of cis,cis-Muconic Acid in Escherichia coli

| Strain | Carbon Source | Fermentation Scale | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |

| Engineered E. coli | Glucose | Fed-batch | 36.8 | 0.22 (mol/mol) | 0.77 | [6] |

| Engineered E. coli AB2834 | Glucose | 7-L Fed-batch | 64.5 | - | - | [6] |

| Coculture of two engineered E. coli strains | Glycerol | Bioreactor | 2.0 | 0.1 (g/g) | - | |

| Coculture of two engineered E. coli strains | Glucose/Xylose | Bioreactor | 4.7 | - | - | [6] |

| Recombinant E. coli | Catechol | 1-L Batch | 12.99 | 91.41 (mM/120mM) | ~2.17 | [7] |

Table 2: Production of cis,cis-Muconic Acid in Corynebacterium glutamicum

| Strain | Carbon Source | Fermentation Scale | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) | Reference |

| Engineered C. glutamicum | Glucose | 50-L Fed-batch | 53.8 | - | - | [8] |

| Engineered C. glutamicum MA-2 | Catechol | Fed-batch | 85 | - | 2.4 | [9] |

| Engineered C. glutamicum | Glucose | 5-L Bioreactor | 88.2 | 0.30 | - | |

| Engineered C. glutamicum MA-2 | Lignin hydrolysate | Batch | 1.8 | ~1.0 | - | [9] |

Table 3: Production of cis,cis-Muconic Acid in Pseudomonas putida

| Strain | Carbon Source | Fermentation Scale | Titer (g/L) | Yield (C-mol/C-mol) | Productivity (g/L/h) | Reference |

| Engineered P. putida KT2440 | p-Coumarate | Fed-batch | 13.5 | - | ~0.17 | |

| Engineered P. putida KT2440 | Glucose/Xylose | Bioreactor | 33.7 | 0.46 (mol/mol) | 0.18 | [3] |

| Engineered P. putida KT2440 | Glucose/Xylose | 150-L Bioreactor | 47.2 | 0.50 | 0.49 | [1] |

Table 4: Production of cis,cis-Muconic Acid in Saccharomyces cerevisiae

| Strain | Carbon Source | Fermentation Scale | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Engineered S. cerevisiae ST8943 | Glucose | 2-L Fed-batch | 22.5 | 0.077 | 0.19 | [4][10] |

| Engineered S. cerevisiae ST10209 | Glucose | 10-L Fed-batch | 20.8 | 0.1 | 0.21 | [4] |

| Engineered S. cerevisiae | Glucose/Xylose with ISPR | 2-L Fed-batch | 9.3 | - | 0.100 | [10] |

Experimental Protocols

This section provides an overview of the key experimental methodologies for the production and quantification of cis,cis-muconic acid.

General Experimental Workflow

The development of a microbial strain for cis,cis-muconic acid production typically follows a structured workflow, from initial strain design to process scale-up.

Microbial Strain Construction (Representative Methodology)

Objective: To construct a recombinant microbial strain for the production of cis,cis-muconic acid.

Materials:

-

Host strain (e.g., E. coli DH5α for cloning, E. coli BW25113 for production)

-

Expression vectors (e.g., pTrc99A, pET-28a)

-

Genes of interest (aroZ, aroY, catA), codon-optimized for the host

-

Restriction enzymes, T4 DNA ligase, DNA polymerase

-

Competent cells

-

LB agar plates and broth with appropriate antibiotics

Procedure:

-

Gene Amplification and Cloning:

-

Amplify the codon-optimized genes (aroZ, aroY, catA) using PCR with primers containing appropriate restriction sites.

-

Digest the PCR products and the expression vector with the corresponding restriction enzymes.

-

Ligate the digested genes into the expression vector using T4 DNA ligase.

-

-

Transformation into Cloning Host:

-

Transform the ligation mixture into competent E. coli DH5α cells via heat shock.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

-

-

Plasmid Verification:

-

Select individual colonies and grow them in liquid LB medium with the corresponding antibiotic.

-

Isolate the plasmid DNA using a miniprep kit.

-

Verify the correct insertion of the genes by restriction digestion and Sanger sequencing.

-

-

Transformation into Production Host:

-

Transform the verified plasmids into the production host (e.g., E. coli BW25113).

-

Select for successful transformants on appropriate selective media.

-

Fed-Batch Fermentation (Representative Protocol)

Objective: To produce cis,cis-muconic acid in a controlled bioreactor environment.

Materials:

-

Engineered microbial strain

-

Bioreactor (e.g., 2-L stirred tank)

-

Defined minimal medium (e.g., M9 medium) supplemented with glucose, trace elements, and vitamins

-

Feeding solution (concentrated glucose and nitrogen source)

-

pH control agent (e.g., NaOH or NH4OH)

-

Antifoaming agent

Procedure:

-

Inoculum Preparation:

-

Inoculate a single colony of the engineered strain into a shake flask containing seed medium.

-

Incubate overnight at the optimal temperature and shaking speed for the host organism.

-

-

Bioreactor Setup and Inoculation:

-

Prepare and sterilize the bioreactor containing the initial batch medium.

-

Calibrate pH and dissolved oxygen (DO) probes.

-

Inoculate the bioreactor with the overnight seed culture to a starting OD600 of ~0.1.

-

-

Batch Phase:

-

Maintain the temperature, pH, and aeration at set points (e.g., 37°C, pH 7.0, 1 vvm air).

-

Allow the culture to grow until the initial carbon source is nearly depleted, often indicated by a sharp increase in the DO signal.

-

-

Fed-Batch Phase:

-

Initiate the feeding of the concentrated nutrient solution. The feed rate can be controlled to maintain a constant low level of the carbon source, or based on the DO signal (DO-stat).

-

If the expression of the pathway genes is under an inducible promoter, add the inducer (e.g., IPTG) at an appropriate cell density.

-

-

Sampling:

-

Aseptically withdraw samples at regular intervals to measure cell density (OD600), substrate consumption, and product formation.

-

Quantification of cis,cis-Muconic Acid by HPLC

Objective: To quantify the concentration of cis,cis-muconic acid and related metabolites in fermentation broth.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column

-

Mobile phase: typically an acidic aqueous solution (e.g., 5 mM H2SO4) and an organic solvent (e.g., acetonitrile or methanol)

-

cis,cis-muconic acid standard

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation:

-

Centrifuge the fermentation broth sample to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Set the column temperature (e.g., 50°C).

-

Run the samples using a suitable gradient or isocratic method.

-

Detect cis,cis-muconic acid at a wavelength of approximately 260 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of pure cis,cis-muconic acid.

-

Integrate the peak area corresponding to cis,cis-muconic acid in the samples and calculate the concentration based on the standard curve.

-

Note: cis,cis-muconic acid can isomerize to cis,trans-muconic acid at low pH. Chromatographic methods should be able to separate these isomers for accurate quantification.

-

Conclusion and Future Outlook

The biological production of cis,cis-muconic acid has seen significant advancements in recent years, with impressive titers, yields, and productivities achieved in various microbial hosts. The development of sophisticated metabolic engineering strategies, coupled with optimized fermentation processes, has brought the bio-based synthesis of this platform chemical closer to commercial viability.

Future research will likely focus on several key areas:

-

Expanding the substrate range: Further development of strains capable of efficiently utilizing complex, real-world feedstocks such as lignocellulosic hydrolysates.

-

Improving strain robustness: Enhancing the tolerance of production hosts to inhibitory compounds present in biomass hydrolysates and to high concentrations of cis,cis-muconic acid itself.

-

Pathway optimization: Fine-tuning the expression of pathway enzymes and balancing metabolic fluxes to further increase production metrics.

-

Downstream processing: Developing more efficient and cost-effective methods for the recovery and purification of cis,cis-muconic acid from fermentation broth.

Continued innovation in these areas will be crucial for the establishment of a sustainable and economically competitive bio-based route to cis,cis-muconic acid and its derivatives.

References

- 1. Bioprocess development and scale-up for cis,cis-muconic acid production from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Muconic acid production from glucose and xylose in Pseudomonas putida via evolution and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An integrated yeast‐based process for cis,cis‐muconic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Metabolic engineering of Corynebacterium glutamicum for the production of cis, cis-muconic acid from lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

"cis,cis-Dimethyl muconate" solubility in common organic solvents

An In-depth Technical Guide on the Solubility of cis,cis-Dimethyl Muconate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in the synthesis of various polymers and specialty chemicals. Due to a notable gap in currently available quantitative data for this specific isomer, this document synthesizes information on the solubility of its parent compound, cis,cis-muconic acid, and its isomer, trans,trans-dimethyl muconate, to provide valuable estimations and guidance for laboratory work.

Executive Summary

Solubility Data

Direct quantitative solubility data for this compound in common organic solvents is not extensively reported in the scientific literature. However, the solubility of the parent compound, cis,cis-muconic acid, and the related isomer, trans,trans-dimethyl muconate, can provide valuable insights. It is a general principle that esters are significantly more soluble in organic solvents than their corresponding carboxylic acids.

Table 1: Solubility of Muconic Acid and its Dimethyl Ester Isomer in Various Solvents

| Compound | Solvent | Temperature (°C) | Solubility (g/L) |

| cis,cis-Muconic Acid | Water | 15 | ≈ 1.0[1] |

| DMSO | 20 | ≈ 400[1] | |

| Ethanol | 20 | ≈ 28[1] | |

| THF | 20 | ≈ 50[1] | |

| Toluene | 20 | < 0.05[1] | |

| trans,trans-Dimethyl Muconate | Methanol | Room Temperature | ≈ 1.5[1] |

Note: The solubility of this compound is anticipated to be higher than that of trans,trans-dimethyl muconate in many organic solvents due to its lower melting point and less regular structure, which generally leads to weaker crystal lattice forces.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of muconic acid derivatives, adapted from protocols for cis,cis-muconic acid, which can be applied to this compound[1].

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, DMSO, THF, ethyl acetate, acetone)

-

Temperature-controlled shaker or stirring plate with a water or oil bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.22 µm)

-

High-performance liquid chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or on a stirring plate within a constant temperature bath. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. Constant agitation is crucial.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a syringe filter.

-

Dilution: Dilute the withdrawn sample to a known volume with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or GC method.

-

Calculation: Calculate the solubility in g/L using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Figure 1: Experimental Workflow for Solubility Determination

References

Crystal Structure of cis,cis-Dimethyl Muconate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of cis,cis-dimethyl muconate, a molecule of interest in various chemical and pharmaceutical research areas. This document summarizes key crystallographic data, details the experimental protocols for its determination, and presents a visual representation of the experimental workflow.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key quantitative data from this analysis are summarized in the tables below. This information is crucial for understanding the molecule's three-dimensional conformation, packing in the solid state, and potential intermolecular interactions.

Crystal Data and Structure Refinement

| Parameter | Value |

| CCDC Deposition No. | 213122 |

| Empirical Formula | C₈H₁₀O₄ |

| Formula Weight | 170.16 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.934(2) Å |

| b | 10.123(3) Å |

| c | 10.345(3) Å |

| α | 90° |

| β | 109.59(3)° |

| γ | 90° |

| Volume | 782.3(4) ų |

| Z | 4 |

| Density (calculated) | 1.445 Mg/m³ |

| Absorption Coefficient | 0.118 mm⁻¹ |

| F(000) | 360 |

| Data Collection | |

| Theta range for data collection | 3.46 to 27.50° |

| Index ranges | -10<=h<=9, -13<=k<=12, -13<=l<=13 |

| Reflections collected | 7113 |

| Independent reflections | 1787 [R(int) = 0.0415] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1787 / 0 / 109 |

| Goodness-of-fit on F² | 1.043 |

| Final R indices [I>2sigma(I)] | R1 = 0.0435, wR2 = 0.1082 |

| R indices (all data) | R1 = 0.0577, wR2 = 0.1178 |

| Largest diff. peak and hole | 0.281 and -0.201 e.Å⁻³ |

Selected Bond Lengths

| Bond | Length (Å) |

| O(1)-C(1) | 1.205(2) |

| O(2)-C(1) | 1.339(2) |

| O(2)-C(5) | 1.451(2) |

| O(3)-C(4) | 1.206(2) |

| O(4)-C(4) | 1.338(2) |

| O(4)-C(8) | 1.452(2) |

| C(1)-C(2) | 1.478(2) |

| C(2)-C(3) | 1.334(2) |

| C(3)-C(3A) | 1.458(3) |

Selected Bond Angles

| Atoms | Angle (°) |

| O(1)-C(1)-O(2) | 124.05(15) |

| O(1)-C(1)-C(2) | 125.04(16) |

| O(2)-C(1)-C(2) | 110.90(14) |

| C(1)-O(2)-C(5) | 116.31(13) |

| O(3)-C(4)-O(4) | 124.00(15) |

| O(3)-C(4)-C(3A) | 125.12(16) |

| O(4)-C(4)-C(3A) | 110.87(14) |

| C(4)-O(4)-C(8) | 116.20(13) |

| C(3)-C(2)-C(1) | 126.82(16) |

| C(2)-C(3)-C(3A) | 122.18(16) |

Experimental Protocols

The determination of the crystal structure of this compound involved the following key stages:

Synthesis and Crystallization

cis,cis-Muconic acid is first synthesized, often through biological conversion of sugars or lignin-derived aromatic compounds. The resulting diacid is then esterified to yield this compound. A common laboratory-scale synthesis involves suspending cis,cis-muconic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid, followed by refluxing the mixture.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.

X-ray Data Collection

A suitable single crystal of this compound was mounted on a diffractometer. The data were collected at a low temperature (150 K) to minimize thermal vibrations and obtain a more accurate structure. A monochromatic X-ray beam (Mo Kα radiation, λ = 0.71073 Å) was used. A series of diffraction images were collected by rotating the crystal through various angles.

Structure Solution and Refinement

The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of this compound.

Caption: Workflow for Crystal Structure Determination.

A Technical Guide to cis,cis-Dimethyl Muconate: Synthesis, Properties, and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis,cis-Dimethyl muconate is the dimethyl ester of cis,cis-muconic acid, a C6-dicarboxylic acid with two double bonds. Muconic acid and its derivatives are valuable platform chemicals due to their potential for conversion into various commercially important polymers and chemicals, including adipic acid and terephthalic acid, which are precursors to nylon and polyethylene terephthalate (PET) respectively.[1][2] The cis,cis isomer is the typical product of microbial synthesis from renewable feedstocks.[3] This guide focuses on the available data and experimental methodologies related to this compound and its parent acid.

Synthesis and Isomerization of Dimethyl Muconates

The primary route to this compound is through the esterification of cis,cis-muconic acid. The acid itself can be produced via microbial fermentation.[3] The subsequent isomerization of the cis,cis isomer to the more thermodynamically stable trans,trans isomer is a key step for many of its applications, particularly in polymer synthesis.[2][4]

Experimental Protocols

2.1.1. Esterification of cis,cis-Muconic Acid to Dimethyl Muconate

A common method for the synthesis of dimethyl muconates involves the esterification of cis,cis-muconic acid. A crude racemic mixture of dimethyl muconates (cis,cis and cis,trans) can be obtained through this process.[2]

-

Procedure:

-

Suspend cis,cis-muconic acid (e.g., 5.0 g) in methanol (e.g., 150 mL).[2]

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.3 mL).[2]

-

Reflux the mixture for an extended period (e.g., 18 hours).[2]

-

After cooling, concentrate the mixture under vacuum.

-

Dissolve the residue in an organic solvent like ethyl acetate.

-

The organic phase can then be extracted with a saturated sodium carbonate aqueous solution and washed with brine.[2]

-

Drying the organic phase over sodium sulfate, followed by filtration and concentration, yields a crude mixture of dimethyl muconates.[2]

-

2.1.2. Isomerization of Dimethyl Muconate to the trans,trans Isomer

The conversion of the cis,cis or a mixture of cis isomers to the trans,trans isomer is often desired. This can be achieved through iodine-catalyzed isomerization.[2]

-

Procedure:

-

A racemic mixture of dimethyl muconate (e.g., 4.50 g) is dissolved in methanol (e.g., 125 mL).[2]

-

A catalytic amount of iodine is added to the solution.[2]

-

The mixture is heated to reflux for an extended period (e.g., 64 hours).[2]

-

Upon cooling in an ice bath, the trans,trans-dimethyl muconate precipitates.[2]

-

The precipitate is then collected by filtration, washed with cold methanol, and dried under vacuum.[2]

-

Thermochemical Data

A comprehensive search of the available literature did not yield specific quantitative thermochemical data (enthalpy of formation, entropy, heat capacity) for this compound. However, studies on the dissolution of its precursor, cis,cis-muconic acid, in various polar solvents have been conducted, indicating that the dissolution process is endothermic.[5][6] Researchers requiring precise thermochemical data for this compound would likely need to perform their own calorimetric or computational experiments.

Biosynthesis of cis,cis-Muconic Acid

The precursor to this compound, cis,cis-muconic acid, can be synthesized from renewable feedstocks like glucose using engineered microorganisms such as Saccharomyces cerevisiae and Escherichia coli.[1][3] This biosynthetic pathway is a key area of research for the sustainable production of this platform chemical.

The pathway typically involves the conversion of intermediates from the shikimate pathway. In engineered E. coli, for instance, three heterologous genes are expressed to convert 3-dehydroshikimate (3-DHS) to cis,cis-muconic acid.[3] The enzymes involved are 3-dehydroshikimate dehydratase, protocatechuate decarboxylase, and catechol 1,2-dioxygenase.[3][7]

Visualizing the Biosynthetic Pathway

The following diagram illustrates the biosynthetic pathway for the production of cis,cis-muconic acid in engineered microorganisms.

Caption: Biosynthetic pathway of cis,cis-muconic acid from glucose.

Conclusion

References

- 1. An integrated yeast‐based process for cis,cis‐muconic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.rug.nl [research.rug.nl]

- 3. Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solvent-driven isomerization of cis,cis-muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US20130030215A1 - Methods for Producing Isomers of Muconic Acid and Muconate Salts - Google Patents [patents.google.com]

The Dawn of a Bio-Based Building Block: A Technical History of Muconic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Muconic acid and its esters are emerging as pivotal platform chemicals in the transition towards a bio-based economy. Their unique conjugated diene structure and dicarboxylic acid functionality make them versatile precursors for a wide range of polymers, resins, and pharmaceuticals. This in-depth technical guide explores the discovery, history, and key experimental methodologies related to muconic acid esters, providing a comprehensive resource for professionals in research and development.

From Chemical Curiosity to Polymer Precursor: A Historical Overview

The story of muconic acid esters begins with the discovery of muconic acid itself. The trans,trans isomer of muconic acid was first synthesized in 1890 by Baeyer and Rupe.[1] However, it remained largely a chemical curiosity for several decades. The potential of muconic acid esters as monomers for polymerization was not significantly explored until the latter half of the 20th century.

A landmark moment in the history of muconic acid esters occurred in 1977, when Bando and coworkers reported the first free-radical polymerization of diethyl muconate.[2] This pioneering work demonstrated the feasibility of creating polymers from these bio-based monomers, although the resulting oligomers were of low molecular weight.[3] Subsequent research by Matsumoto and others expanded on this, investigating thermal and solid-phase polymerization of various dialkyl muconates.[3]

A significant challenge in the polymerization of muconic acid itself is its poor solubility in organic solvents and the interference of its carboxylic acid groups with the polymerization process.[2] This led to the preference for using its ester derivatives, dialkyl muconates, which exhibit enhanced solubility and do not possess these interfering acidic protons.[3] The esterification of muconic acid to form its corresponding dialkyl esters thus became a critical step in unlocking its potential as a polymer building block.

The late 20th and early 21st centuries witnessed a surge in interest in muconic acid, driven by the growing demand for sustainable and bio-based alternatives to petroleum-derived chemicals. A major breakthrough was the development of biocatalytic and fermentative routes to produce cis,cis-muconic acid from renewable feedstocks like sugars and lignin. This advancement has made muconic acid a readily available and economically viable starting material for the synthesis of its esters and subsequent polymerization.

Physical Properties of Key Muconic Acid Esters

The physical properties of muconic acid esters are crucial for their application in polymerization and material science. The properties of some common dialkyl muconates are summarized in the table below.

| Ester Name | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| Dimethyl muconate | cis,cis | C₈H₁₀O₄ | 170.16 | - | - | - | - |

| Dimethyl muconate | trans,trans | C₈H₁₀O₄ | 170.16 | 157-158 | 251 | 1.099 | - |

| Diethyl muconate | trans,trans | C₁₀H₁₄O₄ | 198.22 | 61-64 | 195-196 (12 mmHg) | - | - |

| Dibutyl muconate | trans,trans | C₁₄H₂₂O₄ | 254.32 | - | 251-252 | 0.9824 | 1.4162 |

| Di(2-ethylhexyl) muconate | trans,trans | C₂₂H₃₈O₄ | 366.54 | - | - | - | - |

Key Experimental Protocols

Synthesis of trans,trans-Dialkyl Muconates

The esterification of trans,trans-muconic acid is a fundamental procedure for preparing the monomers for polymerization.

Materials:

-

trans,trans-Muconic acid

-

Corresponding alcohol (e.g., ethanol, butanol)

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Appropriate organic solvent (e.g., ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Suspend trans,trans-muconic acid in an excess of the desired alcohol.

-

Add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux the mixture for several hours (typically 18-24 hours).

-

After cooling to room temperature, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to obtain the crude dialkyl muconate.

-

Purify the product by recrystallization or column chromatography.[3]

Free-Radical Polymerization of Dialkyl Muconates

This protocol describes a typical solution polymerization of a dialkyl muconate.

Materials:

-

Dialkyl muconate (e.g., diethyl muconate)

-

Anisole (solvent)

-

Di-tert-butyl peroxide (initiator)

Procedure:

-

Prepare a solution of the dialkyl muconate in anisole in a reaction vessel.

-

Prepare a stock solution of the initiator, di-tert-butyl peroxide, in anisole.

-

Add the required amount of the initiator stock solution to the monomer solution.

-

Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Heat the reaction mixture to the desired temperature (e.g., 120 °C) and maintain for the specified reaction time (e.g., 48 hours).

-

After the polymerization, cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol.

-

Collect the precipitated polymer by filtration and dry under vacuum.[3]

Visualizing the Core Pathways and Historical Development

To better understand the context of muconic acid ester research, the following diagrams illustrate the key metabolic pathways for muconic acid production and the historical timeline of its development.

Caption: Biosynthetic route from glucose to cis,cis-muconic acid via the shikimic acid pathway.

Caption: The β-ketoadipate pathway for the catabolism of aromatic compounds to central metabolites.

Caption: A timeline of key milestones in the discovery and development of muconic acid and its esters.

Conclusion

The journey of muconic acid esters from a laboratory curiosity to a promising bio-based platform chemical is a testament to the advancements in both chemical synthesis and biotechnology. For researchers and professionals in drug development and material science, understanding the history, properties, and experimental protocols associated with these compounds is essential for harnessing their full potential. As the world continues to seek sustainable solutions, muconic acid esters are poised to play an increasingly important role in the development of next-generation materials and pharmaceuticals.

References

Methodological & Application

Enzymatic Polymerization of cis,cis-Dimethyl Muconate: A Detailed Guide for Researchers

For Immediate Release

Groningen, Netherlands – October 24, 2025 – In the quest for sustainable and biocompatible polymers, the enzymatic polymerization of bio-based monomers presents a promising frontier. This application note provides detailed protocols and data for the enzymatic synthesis of polyesters from cis,cis-dimethyl muconate, a monomer derivable from renewable resources.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and application of novel bioplastics.

Introduction

cis,cis-Muconic acid, and its ester derivatives, are valuable platform chemicals that can be produced from sugars and lignin.[1][2] The presence of double bonds in the polymer backbone allows for post-polymerization modification, making these polymers attractive for a variety of applications, including the development of functional materials for the biomedical field.[3] Enzymatic polymerization, particularly using Candida antarctica lipase B (CALB), offers a green and highly selective alternative to traditional metal-catalyzed polymerization methods.[4][5] This approach avoids the use of harsh chemicals and minimizes side reactions, yielding well-defined unsaturated polyesters.[4]

However, the enzymatic polymerization of the cis,cis-isomer of dimethyl muconate presents unique challenges. The stereochemistry of the monomer results in a more "closed" structure, which exhibits lower reactivity and yields polymers with lower molecular weights compared to its cis,trans and trans,trans counterparts.[5]

Quantitative Data Summary

The enzymatic polymerization of this compound with various diols results in the formation of unsaturated oligoesters. The following table summarizes the key quantitative data obtained from these polymerizations.

| Diol Comonomer | Polymer | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td,max) (°C) |

| 1,4-Butanediol | Poly(butylene cis,cis-muconate) | ~2200 - 2900 | Not Reported | Not Reported | -7 to 12 | ~415 - 431 |

| 1,6-Hexanediol | Poly(hexamethylene cis,cis-muconate) | ~2200 - 2900 | Not Reported | Not Reported | -7 to 12 | ~415 - 431 |

| 1,8-Octanediol | Poly(octamethylene cis,cis-muconate) | ~2200 - 2900 | Not Reported | Not Reported | -7 to 12 | ~415 - 431 |

| 1,10-Decanediol | Poly(decamethylene cis,cis-muconate) | ~2200 - 2900 | Not Reported | Not Reported | -7 to 12 | ~415 - 431 |

| 1,12-Dodecanediol | Poly(dodecamethylene cis,cis-muconate) | ~2200 - 2900 | Not Reported | Not Reported | -7 to 12 | ~415 - 431 |

Note: The molecular weights for polymers derived from the cis,cis-muconate isomer are generally lower than those obtained with the cis,trans-isomer, which can reach up to 21,200 g/mol .[5] The glass transition and decomposition temperatures are typical for this class of muconate-based polyesters.[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a prerequisite for the enzymatic polymerization.

Materials:

-

cis,cis-Muconic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Carbonate (Na₂CO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Petroleum Ether (PE)

Procedure:

-

Suspend 5.0 g of cis,cis-muconic acid in 150 mL of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (0.3 mL).

-

Reflux the mixture for 24 hours.

-

Cool the mixture and concentrate it under vacuum.

-

Dissolve the residue in ethyl acetate.

-

Extract the organic phase with a saturated sodium carbonate aqueous solution, followed by washing with brine.

-

Dry the separated organic phase over anhydrous sodium sulfate, filter, and concentrate to yield a crude mixture of cis,cis and cis,trans dimethyl muconate.

-

Purify and separate the isomers using preparatory column chromatography with a petroleum ether-ethyl acetate (9:1) eluent mixture.

-

Confirm the chemical structure of the separated this compound using ¹H NMR spectroscopy.

Enzymatic Polymerization of this compound with a Diol (e.g., 1,8-Octanediol)

This protocol describes the polycondensation of this compound with a diol using immobilized Candida antarctica lipase B (Novozym® 435).

Materials:

-

This compound

-

1,8-Octanediol

-

Novozym® 435 (immobilized Candida antarctica lipase B), dried under vacuum

-

Diphenyl ether (DPE), distilled and stored over 4Å molecular sieves

-

4Å Molecular sieves, pre-dried

-

Chloroform (CHCl₃)

-

Methanol (MeOH), cold

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add Novozym® 435 (10% w/w of total monomers) and 4Å molecular sieves (to absorb the methanol byproduct).

-

Add equimolar amounts of this compound and 1,8-octanediol to the flask.

-

Add diphenyl ether as a solvent.

-

Heat the reaction mixture to 60-80°C under a nitrogen atmosphere with continuous stirring for 24-48 hours. The reaction time may need to be extended for the less reactive cis,cis isomer.

-

After the reaction, cool the mixture to room temperature and dissolve the product in chloroform.

-

Filter to remove the enzyme and molecular sieves.

-

Precipitate the polymer by adding the chloroform solution to an excess of cold methanol.

-

Collect the precipitated polymer by centrifugation or filtration and dry it under vacuum.

Characterization of the Resulting Polymer

The synthesized poly(alkylene cis,cis-muconate) can be characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and the retention of the double bonds. For poly(octamethylene cis,cis-muconate), characteristic ¹H NMR signals appear at approximately 7.88 ppm and 5.97 ppm, corresponding to the vinyl protons of the muconate moiety, and at 4.14 ppm for the methylene protons adjacent to the ester oxygen.[6]

-

Size Exclusion Chromatography (SEC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

-

Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm), if any.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.

Potential Applications in Drug Development

While specific applications of poly(this compound) in drug development are still under investigation, the inherent properties of unsaturated polyesters from muconic acid suggest significant potential in this area. The presence of double bonds in the polymer backbone offers opportunities for further functionalization, such as:

-

Crosslinking: To form hydrogels for controlled drug release.

-

Conjugation: To attach targeting ligands or therapeutic molecules.

These modifications could enable the development of novel drug delivery systems, including mucoadhesive carriers and scaffolds for tissue engineering. The biodegradability of these polyesters is another key advantage for biomedical applications.

Visualizations

Workflow for the Synthesis of Poly(alkylene cis,cis-muconate)

Caption: Workflow for the synthesis of poly(alkylene cis,cis-muconate).

Logical Relationship of Polymer Properties and Applications

Caption: Relationship between polymer properties and potential applications.

References

- 1. research-hub.nrel.gov [research-hub.nrel.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for cis,cis-Dimethyl Muconate in Bio-based Polyesters

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cis,cis-dimethyl muconate as a promising bio-derived monomer for the synthesis of advanced and sustainable polyesters. This document details the synthesis of the monomer from renewable resources, its subsequent polymerization, and the characterization of the resulting polymers. The protocols provided herein are intended to serve as a guide for researchers in the fields of polymer chemistry, materials science, and drug delivery who are interested in leveraging the unique properties of muconate-based polyesters.

Introduction

cis,cis-Muconic acid is an unsaturated dicarboxylic acid that can be produced from renewable feedstocks such as sugars and lignin through microbial fermentation.[1][2] Its diester, this compound, retains the carbon-carbon double bonds in its backbone, making it an attractive monomer for the synthesis of unsaturated polyesters. These polyesters can be further modified, for example, through cross-linking, to create thermosets with tailored properties. The incorporation of this compound into polyesters has been shown to influence their thermal and mechanical properties, offering a pathway to novel bio-based materials.[1]

Monomer Synthesis: this compound

The synthesis of this compound is typically achieved through the esterification of bio-derived cis,cis-muconic acid. While the direct and selective synthesis of the cis,cis isomer can be challenging due to potential isomerization to the more thermodynamically stable trans isomers, the following protocol describes a general method for its preparation.

Experimental Protocol: Synthesis of Dimethyl Muconate Isomers

This protocol is adapted from a general esterification procedure for muconic acid.[3] Note that this method initially produces a mixture of cis,cis and cis,trans isomers.

Materials:

-

cis,cis-Muconic acid

-

Methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated sodium carbonate (Na₂CO₃) aqueous solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 5.0 g of cis,cis-muconic acid in 150 mL of methanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.3 mL).

-

Reflux the mixture for 18-24 hours.

-

After cooling, concentrate the mixture under vacuum to remove the excess methanol.

-

Dissolve the residue in ethyl acetate.

-

Extract the organic phase with a saturated sodium carbonate aqueous solution, followed by washing with brine.

-

Dry the separated organic phase over anhydrous sodium sulfate, filter, and concentrate to yield a mixture of dimethyl muconate isomers.[3]

Purification: Separation of the cis,cis isomer from the cis,trans and trans,trans isomers can be achieved by preparatory column chromatography.

Polymerization of this compound

This compound can be polymerized with various diols to produce unsaturated polyesters. Two common methods are melt polycondensation and enzymatic polymerization.

Melt Polycondensation

Melt polycondensation is a widely used industrial process for polyester synthesis. The following is a general protocol for the copolymerization of this compound and a comonomer with a diol.

Materials:

-

This compound

-

Diol (e.g., 1,4-butanediol)

-

Catalyst (e.g., titanium(IV) butoxide, antimony(III) oxide)

-

Antioxidant (e.g., triphenyl phosphite)

Experimental Protocol:

-

Charge the monomers (this compound and a diol in the desired molar ratio) and an antioxidant into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

-

Add the catalyst to the reaction mixture.

-

Heat the mixture under a nitrogen atmosphere to a temperature in the range of 150-180°C with stirring to initiate the esterification reaction. Methanol is evolved as a byproduct.

-

After the initial evolution of methanol ceases (typically 2-4 hours), gradually increase the temperature to 200-240°C while simultaneously reducing the pressure to below 1 Torr.

-

Continue the reaction under high vacuum and elevated temperature for several hours to facilitate the removal of the diol and increase the polymer's molecular weight.

-

The reaction is complete when the desired viscosity is reached.

-

Cool the polymer to room temperature under a nitrogen atmosphere.

Enzymatic Polymerization

Enzymatic polymerization offers a greener alternative to traditional methods, often proceeding under milder reaction conditions.[4][5][6]

Materials:

-

This compound

-

Diol (e.g., 1,8-octanediol)

-

Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)

-

Diphenyl ether (solvent)

-

4 Å molecular sieves

Experimental Protocol:

-

In a round-bottom flask, combine pre-dried immobilized CALB (e.g., 15 wt% of total monomers) and 4 Å molecular sieves (e.g., 150 wt% of total monomers) under an inert atmosphere.

-

Add the monomers (this compound and a diol in a defined ratio) and diphenyl ether as a solvent.

-

Stir the reaction mixture at a low speed (e.g., 200 rpm) and heat to 85°C for 2 hours under a nitrogen atmosphere.

-

Gradually reduce the pressure to approximately 2 mmHg over the next 22 hours.

-

Increase the temperature to 95°C for the subsequent 24 hours, followed by a final increase to 110°C for the last 24 hours.[3]

-

After polymerization, cool the reaction mixture and dissolve the product in chloroform.

-

Filter out the enzyme and molecular sieves.

-

Concentrate the solution and precipitate the polymer in cold methanol.

-

Separate the polymer by centrifugation and dry it under vacuum.

Properties of Muconate-Based Polyesters

The incorporation of this compound into polyesters influences their thermal and mechanical properties. The presence of the double bonds in the polymer backbone generally increases the glass transition temperature (Tg) and decreases the melting temperature (Tm) and degradation temperature (Td) compared to their saturated analogues.[1][2]

Table 1: Thermal Properties of Muconate-Containing Polyesters

| Polymer Composition | Glass Transition Temp. (T_g) (°C) | Melting Temp. (T_m) (°C) | Decomposition Temp. (T_d,max) (°C) | Reference |

| Poly(butylene succinate-co-muconate) | Increases with muconate content | Decreases with muconate content | Decreases with muconate content | [1] |

| Polyester from cis,cis/cis,trans-muconate and 1,8-octanediol | 12 | - | 431 | [7] |

| Polyester from cis,cis/cis,trans-muconate and 1,10-decanediol | 7 | - | 425 | [7] |

Table 2: Molecular Weight of Enzymatically Synthesized Polyesters

| Diester Monomer | Diol | Number Average Molecular Weight (M_n) ( g/mol ) | Polydispersity Index (PDI) | Reference |

| cis,cis & cis,trans Dimethyl Muconate | 1,8-Octanediol | 2210 | 1.4 | [8] |

| cis,cis & cis,trans Dimethyl Muconate | 1,10-Decanediol | 2650 | 1.5 | [8] |

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the synthesized monomer and the resulting polyesters, including the presence of the alkene bonds in the polymer backbone.[1]

Protocol:

-

Dissolve a small sample of the monomer or polymer in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Analyze the spectra to identify characteristic peaks corresponding to the different protons and carbons in the molecule. For polymuconates, vinylic protons typically appear in the range of 5.0-5.9 ppm in ¹H NMR spectra.[7]

Gel Permeation Chromatography (GPC)

GPC is employed to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polyesters.

Protocol:

-

Dissolve the polymer sample in a suitable solvent (e.g., chloroform).

-

Filter the solution to remove any particulates.

-

Inject the sample into a GPC system equipped with a suitable column set and a refractive index (RI) detector.

-

Calibrate the system using polystyrene standards to determine the relative molecular weight of the polyester.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm), while Thermogravimetric Analysis (TGA) is used to assess the thermal stability and decomposition temperature (Td).

DSC Protocol:

-